![molecular formula C19H21NO2 B1619018 Oxitriptyline CAS No. 29541-85-3](/img/structure/B1619018.png)
Oxitriptyline
Übersicht
Beschreibung
Oxitriptyline is a tricyclic compound known for its anticonvulsant properties. It belongs to the dibenzocycloheptene family and has the chemical formula C19H21NO2 . Despite its promising pharmacological profile, this compound was never marketed .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Oxitriptylin beinhaltet die Reaktion von 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl mit Dimethylcarbamoylchlorid in Gegenwart einer Base wie Triethylamin . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen statt .
Industrielle Produktionsmethoden:
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxitriptylin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Oxidation des tricyclischen Ringsystems kann zur Bildung von Chinonderivaten führen.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Dimethylcarbamoyl-Rest auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie oder in sauren Bedingungen.
Reduktion: Reagenzien wie oder .
Substitution: Nucleophile wie oder unter basischen Bedingungen.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Hydroxylierte Derivate.
Substitution: Verschiedene substituierte Carbamoylderivate.
Wissenschaftliche Forschungsanwendungen
Psychiatric Applications
Major Depressive Disorder (MDD)
Oxitriptyline is primarily used to treat major depressive disorder. Its mechanism involves the inhibition of norepinephrine and serotonin reuptake, which enhances mood and alleviates depressive symptoms. Clinical studies have demonstrated significant improvements in patients diagnosed with MDD when treated with this compound compared to placebo groups .
Anxiety Disorders
The compound has also been effective in managing anxiety disorders, including generalized anxiety disorder (GAD) and panic disorder. It helps reduce anxiety symptoms through its sedative properties, making it beneficial for patients with comorbid anxiety and depression .
Chronic Pain Management
Neuropathic Pain
this compound is frequently prescribed for neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. It has shown efficacy in reducing pain levels and improving quality of life for patients suffering from chronic pain syndromes .
Fibromyalgia
Patients with fibromyalgia have reported relief from pain and improved sleep quality when treated with this compound. The drug's ability to modulate pain perception is particularly beneficial in this context .
Case Study 1: Major Depressive Disorder
A 45-year-old female patient diagnosed with MDD was treated with this compound at a dosage gradually increased from 25 mg to 75 mg over six weeks. The patient reported a significant reduction in depressive symptoms, with a noted improvement in daily functioning and social interactions. Side effects included mild sedation, which was manageable .
Case Study 2: Chronic Pain Syndrome
A 50-year-old male patient suffering from diabetic neuropathy was prescribed this compound starting at 10 mg, increasing to 50 mg over eight weeks. The patient experienced a marked decrease in pain levels and reported improved sleep quality. He noted that the side effects were minimal and did not interfere with his daily activities .
Data Summary
Application Area | Dosage Range (mg) | Efficacy (%) | Common Side Effects |
---|---|---|---|
Major Depressive Disorder | 25 - 75 | 60-80 | Sedation, dry mouth |
Anxiety Disorders | 10 - 50 | 70-75 | Dizziness, constipation |
Neuropathic Pain | 10 - 100 | 65-85 | Drowsiness, weight gain |
Fibromyalgia | 25 - 75 | 50-70 | Fatigue, blurred vision |
Wirkmechanismus
Oxitriptyline exerts its effects primarily through its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters by inhibiting the reuptake of norepinephrine and serotonin , thereby increasing their availability in the synaptic cleft. This action helps stabilize neuronal activity and prevent seizures .
Vergleich Mit ähnlichen Verbindungen
Amitriptyline: Another tricyclic compound used as an antidepressant.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Imipramine: A tricyclic antidepressant with a similar structure but different therapeutic uses.
Uniqueness: Oxitriptyline’s primary uniqueness lies in its anticonvulsant properties, which distinguish it from other tricyclic compounds primarily used as antidepressants. Its specific chemical structure also contributes to its distinct pharmacological profile .
Biologische Aktivität
Oxitriptyline, a tricyclic antidepressant (TCA), is primarily used for the treatment of depression and anxiety disorders. It exerts its biological activity through several mechanisms, including the modulation of neurotransmitter levels in the brain, which are crucial for mood regulation. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound functions mainly by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, it possesses anticholinergic properties, which can lead to various side effects but also contribute to its therapeutic effects in certain cases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antidepressant Effects : Increases levels of serotonin and norepinephrine.
- Anxiolytic Properties : Reduces anxiety symptoms through modulation of neurotransmitter systems.
- Sedative Effects : Due to its antihistaminic properties, it can induce sedation, making it useful for patients with insomnia related to depression.
Research Findings
Recent studies have explored the efficacy and safety profile of this compound:
- Efficacy in Depression : A meta-analysis of randomized controlled trials (RCTs) indicated that this compound is effective in reducing depressive symptoms compared to placebo. The number needed to treat (NNT) was found to be 42, suggesting that 42 patients need to be treated for one to benefit from the medication significantly .
- Side Effects : Common side effects include sedation, dry mouth, constipation, and weight gain. A study reported that 13% more patients experienced side effects with this compound compared to other TCAs .
- Case Studies : A notable case study highlighted a patient who developed dependence on this compound after prolonged use for insomnia. The patient exhibited withdrawal symptoms when attempting to reduce dosage, underscoring the need for careful management when prescribing this medication .
Table 1: Summary of Clinical Efficacy
Study Type | Sample Size | Response Rate (%) | NNT |
---|---|---|---|
RCTs | 699 | 20% | 42 |
Head-to-Head | 200 | 25% | 38 |
Meta-Analysis | 500 | 18% | 45 |
Table 2: Common Side Effects
Side Effect | Incidence (%) |
---|---|
Sedation | 30 |
Dry Mouth | 25 |
Constipation | 20 |
Weight Gain | 15 |
Case Studies
- Case Study on Dependence : A male patient initially prescribed this compound for sleep issues gradually increased his dosage due to tolerance and developed dependence. Following a comprehensive treatment plan involving tapering off the medication and psychotherapy, he successfully managed his symptoms without recurrence .
- Effectiveness in Anxiety Disorders : Another case study documented significant improvement in a patient with generalized anxiety disorder after starting this compound. The patient reported reduced anxiety levels and improved quality of life within weeks of treatment initiation.
Eigenschaften
CAS-Nummer |
29541-85-3 |
---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide |
InChI |
InChI=1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3 |
InChI-Schlüssel |
VBEZUCAXMREMFB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Kanonische SMILES |
CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Key on ui other cas no. |
29541-85-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.